molecular formula C19H16N4S2 B11070384 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4,5-diphenyl-4H-1,2,4-triazole

3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B11070384
M. Wt: 364.5 g/mol
InChI Key: QPILEHXZUJJVDH-UHFFFAOYSA-N
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Description

4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL [(2-METHYL-1,3-THIAZOL-4-YL)METHYL] SULFIDE is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

The synthesis of 4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL [(2-METHYL-1,3-THIAZOL-4-YL)METHYL] SULFIDE typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. This is followed by acetal deprotection to obtain the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL [(2-METHYL-1,3-THIAZOL-4-YL)METHYL] SULFIDE has been studied for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can form hydrogen bonds with different biological targets, enhancing its pharmacokinetic and pharmacological properties. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as fluconazole and alprazolam. These compounds share the triazole scaffold but differ in their substituents, leading to variations in their biological activities and applications. 4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL [(2-METHYL-1,3-THIAZOL-4-YL)METHYL] SULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H16N4S2

Molecular Weight

364.5 g/mol

IUPAC Name

4-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C19H16N4S2/c1-14-20-16(12-24-14)13-25-19-22-21-18(15-8-4-2-5-9-15)23(19)17-10-6-3-7-11-17/h2-12H,13H2,1H3

InChI Key

QPILEHXZUJJVDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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